![molecular formula C15H16N4O2S B2570714 N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 1197787-19-1](/img/structure/B2570714.png)
N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, commonly known as CCT251545, is a small molecule inhibitor that has shown promising results in scientific research. CCT251545 is a potent inhibitor of CDC-like kinases (CLKs), which are essential for the regulation of pre-mRNA splicing.
Mecanismo De Acción
CCT251545 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, which are essential for the regulation of pre-mRNA splicing. Pre-mRNA splicing is a critical process that removes introns and joins exons to produce the mature mRNA. N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide regulate the alternative splicing of pre-mRNA, which can lead to the production of different protein isoforms. The inhibition of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide by CCT251545 leads to the dysregulation of pre-mRNA splicing and the production of abnormal protein isoforms, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
CCT251545 has been shown to induce cell death in cancer cells and improve cognitive function in animal models of neurodegenerative disorders. In addition, CCT251545 has been shown to inhibit the growth of tumor xenografts in mice. CCT251545 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCT251545 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, making it an attractive therapeutic target for various diseases. However, the complex synthesis method and high cost of CCT251545 limit its use in lab experiments. In addition, the off-target effects of CCT251545 are not well understood, which could limit its use in clinical applications.
Direcciones Futuras
Future research on CCT251545 should focus on understanding its off-target effects and identifying potential combination therapies that could enhance its efficacy. In addition, the development of more efficient and cost-effective synthesis methods for CCT251545 could increase its availability for scientific research. Finally, the identification of biomarkers that could predict the response to CCT251545 could improve patient selection for clinical trials.
Métodos De Síntesis
The synthesis of CCT251545 involves a multi-step process that includes the preparation of the thieno[3,2-d]pyrimidine intermediate, followed by the addition of the cyanocyclohexyl and acetamide groups. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of CCT251545 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CCT251545 has been extensively studied in scientific research as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide are overexpressed in many cancer types, and their inhibition by CCT251545 has been shown to induce cell death in cancer cells. In addition, CCT251545 has been shown to improve the cognitive function in animal models of neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c16-9-15(5-2-1-3-6-15)18-12(20)8-19-10-17-11-4-7-22-13(11)14(19)21/h4,7,10H,1-3,5-6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUROKHNJKGSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)
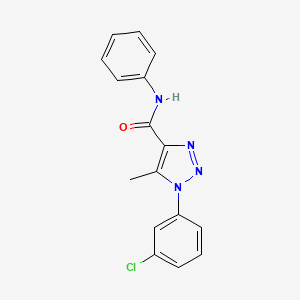
![(Z)-1-ethyl-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2570636.png)
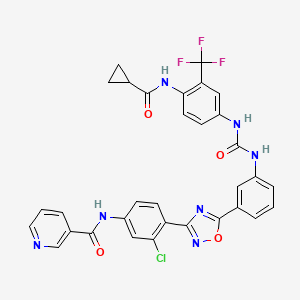
![2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B2570640.png)
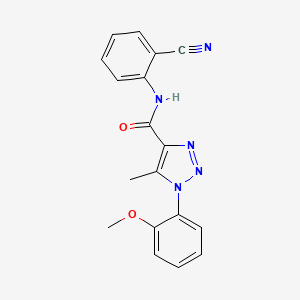
![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)
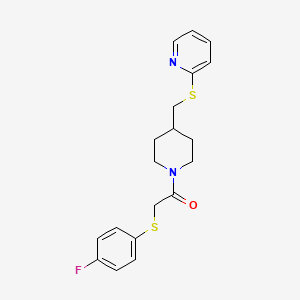
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)
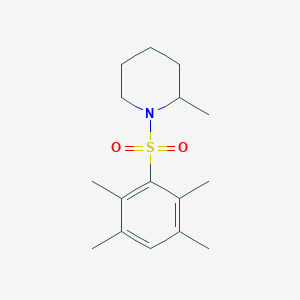
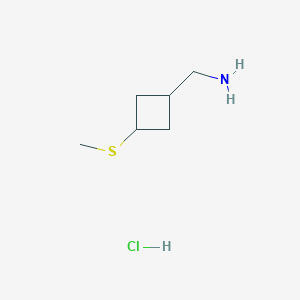
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)
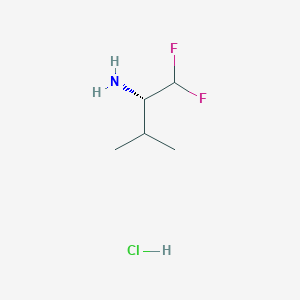
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)